molecular formula C6H5BrO3 B8090112 Methyl 4-bromofuran-3-carboxylate

Methyl 4-bromofuran-3-carboxylate

Cat. No.: B8090112
M. Wt: 205.01 g/mol
InChI Key: RXFZGIPOUVVZBK-UHFFFAOYSA-N
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Description

Methyl 4-bromofuran-3-carboxylate is an organic compound with the molecular formula C6H5BrO3 It is a derivative of furan, a heterocyclic aromatic organic compound, and is characterized by the presence of a bromine atom at the 4-position and a carboxylate ester group at the 3-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromofuran-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl furan-3-carboxylate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions to achieve selective bromination at the 4-position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and other substituted furans.

    Coupling Products: Biaryl compounds or other complex organic molecules.

    Reduction Products: Alcohol derivatives of the original ester compound.

Mechanism of Action

The mechanism of action of methyl 4-bromofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine atom and ester group can participate in binding interactions, influencing the compound’s biological activity. The exact molecular targets and pathways involved vary based on the specific derivative or conjugate being studied .

Comparison with Similar Compounds

Uniqueness: Methyl 4-bromofuran-3-carboxylate is unique due to the presence of both a bromine atom and a carboxylate ester group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-bromofuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFZGIPOUVVZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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